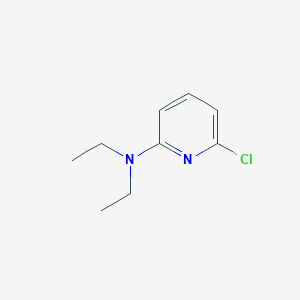

6-chloro-N,N-diethylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-3-12(4-2)9-7-5-6-8(10)11-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNKGKIYJFALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294935 | |

| Record name | 6-Chloro-N,N-diethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-43-5 | |

| Record name | 6-Chloro-N,N-diethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-diethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro N,n Diethylpyridin 2 Amine and Its Advanced Derivatives

Direct Synthesis Approaches for the Core Pyridine (B92270) Structure

The initial formation of the substituted pyridine ring is a critical step. Methodologies often focus on achieving the desired substitution pattern with high regioselectivity.

Regioselective Halogenation Strategies

Regioselective halogenation is a fundamental approach to introduce chloro substituents at specific positions on the pyridine ring. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the outcome of the halogenation reaction.

For 2-aminopyridine (B139424) derivatives, halogenation typically occurs at the 5-position due to the activating effect of the amino group. However, conditions can be controlled to achieve different outcomes. For instance, the use of Selectfluor in the presence of lithium chloride (LiCl) in dimethylformamide (DMF) allows for the chlorination of 2-aminopyridines with high regioselectivity under mild conditions. rsc.org The regioselectivity is influenced by the substituent pattern on the starting 2-aminopyridine. rsc.org Similarly, halogenation of 2-aminopyrazine, a related nitrogen-containing heterocycle, can be controlled to yield either mono- or di-halogenated products in excellent yields by adjusting the amount of the halogenating agent. thieme.de

In the case of pyridine N-oxides, a highly efficient and regioselective halogenation at the 2-position can be achieved, providing a practical route to 2-halo-substituted pyridines, which are valuable pharmaceutical intermediates. nih.gov

| Reagent/System | Substrate | Product | Key Features |

| Selectfluor, LiCl, DMF | 2-Aminopyridines | Chlorinated 2-aminopyridines | Mild conditions, high regioselectivity rsc.org |

| Halogenating Agent | 2-Aminopyrazine | 2-Amino-5-bromopyrazine or 2-amino-3,5-dibromopyrazine | Yield controlled by stoichiometry thieme.de |

| Not Specified | Pyridine N-Oxide | 2-Halo-substituted pyridines | High efficiency and regioselectivity nih.gov |

Amination Reactions on Pyridine Precursors

The introduction of the diethylamino group onto a pre-existing chloropyridine core is another direct synthetic strategy. This can be achieved through various amination methods.

The Chichibabin reaction, a classic method for aminating pyridines, traditionally uses sodium amide to introduce a primary amino group at the C2 position. ntu.edu.sg A modified protocol using sodium hydride (NaH) and lithium iodide (LiI) has been developed to facilitate the C2-amination of pyridines with primary alkylamines, such as n-butylamine, under milder conditions. ntu.edu.sgorgsyn.org

Palladium-catalyzed amination reactions offer a versatile and efficient method for coupling amines with aryl halides, including chloropyridines. cmu.eduacs.org Catalyst systems based on palladium complexes with specific phosphine (B1218219) ligands, such as (o-biphenyl)P(t-Bu)2 and (o-biphenyl)PCy2, have proven to be highly effective for the amination of a wide range of aryl chlorides. cmu.edu These catalysts can be used at low loadings and are effective for various substrate combinations. cmu.edu Furthermore, the use of ammonium (B1175870) salts as the amine source in palladium-catalyzed couplings provides an alternative to using gaseous ammonia. acs.orgnih.gov

Uncatalyzed nucleophilic aromatic substitution (SNAr) can also be employed for the amination of chloropyridines, particularly when the pyridine ring is activated by electron-withdrawing groups. nih.govresearchgate.net The use of a continuous-flow reactor can overcome the activation barrier for reactions with unactivated substrates by allowing for short reaction times at high temperatures. researchgate.net

| Method | Reagents/Catalyst | Substrate | Product | Key Features |

| Modified Chichibabin | NaH, LiI, n-butylamine | Pyridine | N-butylpyridin-2-amine | Milder conditions than classic Chichibabin ntu.edu.sgorgsyn.org |

| Palladium-Catalyzed Amination | Pd complexes with phosphine ligands | Chloropyridines | Aminopyridines | High efficiency, broad substrate scope cmu.eduacs.org |

| Uncatalyzed SNAr | Secondary amines, high temperature | 2-Chloropyridines | 2-Aminopyridines | Flow reactor enables reaction of unactivated substrates researchgate.net |

Functional Group Interconversion and Modification Strategies

Once a substituted pyridine core is obtained, further modifications can be carried out to introduce or alter functional groups, leading to the desired 6-chloro-N,N-diethylpyridin-2-amine or its advanced derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halogenated pyridines. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the presence of other substituents. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex). stackexchange.comyoutube.com

The reaction of 2-chloropyridine (B119429) with nucleophiles, such as amines, can lead to the formation of 2-aminopyridines. youtube.com However, for less activated substrates, forcing conditions or the use of a catalyst may be necessary. nih.gov The presence of additional electron-withdrawing groups on the pyridine ring enhances its reactivity towards SNAr. nih.gov For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with amines proceeds readily. nih.gov

The leaving group ability in SNAr reactions on pyridinium (B92312) ions follows a different trend than in typical activated aryl halides, with the order being 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

| Substrate | Nucleophile | Product | Key Considerations |

| 2-Chloropyridine | Amines | 2-Aminopyridine | Reactivity enhanced by electron-withdrawing groups nih.govyoutube.com |

| Halogenated Pyridines | Various Nucleophiles | Substituted Pyridines | Halogens at C2 and C4 are more reactive stackexchange.comyoutube.com |

| N-Methylpyridinium Ions | Piperidine | Substituted Pyridinium Ions | Leaving group ability differs from standard SNAr nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Palladium-mediated)

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds and the synthesis of biaryl compounds, including arylpyridines.

The Suzuki coupling of chloropyridines with arylboronic acids can be successfully achieved using palladium catalysts, such as Pd(PPh₃)₄. thieme-connect.com Generally, 2-chloropyridines give excellent yields in these reactions. thieme-connect.com The use of palladium acetate (B1210297) as a catalyst in aqueous media provides an environmentally friendly approach for the Suzuki coupling of trichloropyridines. researchgate.net Even heterogeneous catalysts like palladium on charcoal (Pd/C) can be effective, often requiring a phosphine ligand for the coupling of halopyridines. acs.org

The choice of ligand is crucial for the success of palladium-catalyzed reactions. For the amination of chloropyridines, bulky electron-rich phosphine ligands have been shown to be highly effective. cmu.edu

| Reaction | Catalyst System | Substrates | Product | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄ | 2-Chloropyridines, Arylboronic acids | 2-Arylpyridines | Excellent yields for 2-chloropyridines thieme-connect.com |

| Suzuki Coupling | Palladium Acetate | 2,3,5-Trichloropyridine, Arylboronic acids | 3,5-Dichloro-2-arylpyridines | Ligand-free, aqueous media researchgate.net |

| Suzuki Coupling | Pd/C, Phosphine ligand | Halopyridines, Arylboronic acids | Arylpyridines | Heterogeneous catalyst, ligand is often essential acs.org |

| Amination | Pd(OAc)₂, Phosphine ligand | Chloropyridines, Amines | Aminopyridines | Efficient for a wide range of substrates cmu.edu |

Organometallic Approaches (e.g., Ring Lithiation and Subsequent Quenching)

Directed ortho-metalation (DoM) using organolithium reagents provides a powerful method for the regioselective functionalization of pyridines. The choice of the lithiating agent and the directing group on the pyridine ring determines the site of lithiation.

The lithiation of 2-chloropyridine can be directed to the C-6 position using a superbase like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE), which is an unusual regioselectivity as LDA typically directs lithiation to the C-3 position. researchgate.netnih.gov This allows for the introduction of various electrophiles at the 6-position. researchgate.net Similarly, 3-chloropyridine (B48278) can be regioselectively lithiated at the C-4 position with LDA. researchgate.net

These lithiated intermediates can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This strategy has been used to synthesize various disubstituted pyridines. researchgate.net Furthermore, the formation of pyridyne intermediates from lithiated halopyridines allows for difunctionalization of the pyridine ring. nih.gov

| Substrate | Lithiating Agent | Position of Lithiation | Subsequent Reaction | Product |

| 2-Chloropyridine | BuLi-LiDMAE | C-6 | Quenching with electrophiles | 6-Functionalized-2-chloropyridines researchgate.netnih.gov |

| 3-Chloropyridine | LDA | C-4 | Quenching with electrophiles | 3,4-Disubstituted pyridines researchgate.net |

| 3-Chloro-2-ethoxypyridine | n-BuLi | C-4 | Transmetalation and pyridyne formation | Polyfunctionalized pyridines nih.gov |

Stereoselective and Asymmetric Synthesis Considerations

Currently, there is a lack of specific, documented research on the stereoselective and asymmetric synthesis of this compound itself. However, the broader field of pyridine chemistry, including its derivatives, has seen significant advancements in stereoselective methodologies. These approaches are pertinent when considering the synthesis of advanced derivatives of the title compound that may possess chiral centers.

For instance, the development of chiral catalysts has enabled the asymmetric synthesis of various heterocyclic compounds. In reactions involving derivatives of 2-amino-6-chloropyridine (B103851), the introduction of a chiral center could be achieved through methods such as asymmetric hydrogenation or the use of chiral auxiliaries. While not directly applied to this compound in the reviewed literature, rhodium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of related acrylic acid derivatives to produce optically active amino acids. capes.gov.br Such catalytic systems could conceptually be adapted for the synthesis of chiral derivatives of the target compound.

Furthermore, photoenzymatic catalysis is an emerging field for creating chiral molecules with high enantioselectivity. Engineered photoenzymes have been used for the synthesis of α-chiral amides from dichloro amides and alkenes, demonstrating precise control over stereochemistry. chemimpex.com This highlights a potential, albeit currently unexplored, avenue for the asymmetric synthesis of functionalized derivatives of this compound.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives, aiming to reduce environmental impact and improve efficiency. These methodologies focus on the use of greener solvents, catalysts, and energy sources. researchgate.netnih.gov

One prominent green approach is the use of microwave-assisted synthesis. nih.govnih.gov This technique often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. For example, in the synthesis of certain pyridine derivatives, microwave irradiation reduced reaction times from hours to minutes and increased yields substantially. nih.gov

Another key aspect of green chemistry in this context is the utilization of multicomponent reactions (MCRs). MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, which reduces waste and simplifies the synthetic process. nih.govwpmucdn.com The synthesis of functionalized 2-aminopyridine derivatives has been successfully achieved through solvent-free, one-pot multicomponent reactions, highlighting a green and efficient pathway. nih.gov

The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), also represents a sustainable approach. These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, which is both economically and environmentally beneficial. wpmucdn.com Additionally, the development of biodegradable ionic liquids based on a pyridinium cation presents a greener alternative to traditional volatile organic solvents. rsc.org

The "borrowing hydrogen" methodology, often employing iridium or ruthenium catalysts, is another powerful green tool. This method allows for the formation of C-N bonds from alcohols and amines, with water being the only byproduct, thus offering a cleaner alternative to traditional alkylation methods. researchgate.net

The following table compares the efficiency of microwave-assisted synthesis versus conventional heating for the preparation of certain pyridine derivatives, illustrating the advantages of this green chemistry approach.

| Compound | Microwave (MW) Method | Conventional Method |

| Yield (%) | Time (min) | |

| 5a | 93 | 7 |

| 5b | 94 | 7 |

| 5c | 90 | 5 |

| Data sourced from a study on the green synthesis of novel pyridines. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro N,n Diethylpyridin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. stackexchange.comuoanbar.edu.iq The presence of a chlorine atom and a diethylamino group at the 2 and 6 positions, respectively, introduces further electronic and steric effects that modulate this reactivity. Theoretical studies on substituted pyridines indicate that the nature and position of substituents significantly impact the electron density distribution within the ring, thereby affecting its chemical behavior. researchgate.netnih.govmdpi.com

Activation and Transformation of the Chlorine Substituent

The chlorine atom at the 6-position of 6-chloro-N,N-diethylpyridin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 and C6 positions. uoanbar.edu.iqquimicaorganica.org In this specific molecule, the C6 position is activated towards nucleophilic attack.

The general mechanism for nucleophilic aromatic substitution on a chloropyridine involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. stackexchange.comyoutube.com The stability of the intermediate is crucial, and the electron-withdrawing pyridine nitrogen plays a key role in stabilizing the negative charge. stackexchange.com

Table 1: Reactivity of Chloropyridines in Nucleophilic Substitution

| Nucleophile | Reaction Conditions | Product | Reference |

| Amines | High Temperature | Aminopyridine | rsc.org |

| Organolithium Reagents | Heat | Alkylated/Arylated Pyridine | uoanbar.edu.iq |

Chemical Behavior of the Tertiary Amine Moiety

The N,N-diethylamino group at the 2-position is a strong electron-donating group. This has several consequences for the reactivity of the molecule. Firstly, it increases the electron density of the pyridine ring, which can affect the rate and regioselectivity of electrophilic substitution reactions, although the pyridine ring is generally deactivated towards such reactions. baranlab.org

Secondly, the lone pair of electrons on the nitrogen atom of the diethylamino group makes it a Lewis base and a potential ligand for metal catalysts. mnstate.edu Tertiary amines can be protonated by acids to form ammonium (B1175870) salts. mnstate.edu They can also react with alkyl halides in quaternization reactions. nih.gov The basicity of the diethylamino group will be influenced by the electronic effects of the chloro-substituted pyridine ring.

Reaction Pathways and Kinetic Analysis

The reaction pathways of this compound are largely dictated by the reactivity of its chloro and diethylamino groups.

Investigation of Catalytic Cycles Involving the Compound

While no specific catalytic cycles involving this compound as a catalyst are documented in the reviewed literature, its structural motifs are present in ligands used in catalysis. Aminopyridines are known to act as ligands for transition metals in various catalytic transformations. mdpi.com The nitrogen atom of the pyridine ring and the nitrogen of the amino group can both coordinate to a metal center, potentially forming a bidentate ligand.

For instance, 2-aminopyridine (B139424) derivatives have been used to support metal-metal bonded compounds and in hydrofunctionalization reactions. mdpi.com The electronic properties of the substituents on the pyridine ring can influence the stability and reactivity of the resulting metal complexes.

Ligand and Substituent Effects on Reaction Selectivity and Efficiency

The substituents on the pyridine ring, the chlorine atom and the diethylamino group, have a profound effect on the molecule's reactivity.

Electronic Effects: The chlorine atom is an electron-withdrawing group via induction, while the diethylamino group is a strong electron-donating group through resonance. These opposing effects influence the electron distribution within the pyridine ring. researchgate.netrsc.org Theoretical studies have shown that electron-donating groups increase the electron density around a metal center when the pyridine derivative acts as a ligand. nih.gov This can affect the catalytic activity of the metal complex.

Steric Effects: The diethylamino group is sterically bulkier than a simple amino group, which can influence the approach of reactants and the geometry of any metal complexes formed.

Selectivity: In reactions involving nucleophilic substitution of the chlorine atom, the electronic nature of the nucleophile and the reaction conditions will determine the efficiency of the reaction. For electrophilic attack on the pyridine ring, which is generally disfavored, the directing effects of the existing substituents would come into play.

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| -Cl | 6 | Inductively withdrawing | Activates C6 for nucleophilic attack |

| -N(Et)₂ | 2 | Resonance donating | Increases electron density of the ring, potential for metal coordination |

Advanced Reaction Mechanisms

Understanding the advanced reaction mechanisms of this compound requires consideration of its potential to participate in more complex transformations beyond simple substitution reactions.

Given the presence of both a nucleophilic amino group and an electrophilic carbon center (C-Cl), intramolecular reactions could be envisaged under certain conditions, although none are specifically reported for this molecule.

Furthermore, in the context of catalysis, the hemilability of the aminopyridine ligand, where one donor arm can dissociate from the metal center, could open up coordination sites and lead to unique reactivity. mdpi.com The dynamic interplay between the different coordination modes of the pyridine and amino nitrogens could be a key feature in potential catalytic applications.

Pericyclic and Radical Processes in Functionalization

While specific examples involving this compound are not found in the current literature, the general principles of pericyclic and radical reactions on pyridine scaffolds provide a framework for predicting its behavior. The electron-rich nature of the diethylamino-substituted ring suggests a propensity for participation in certain cycloaddition reactions, potentially as the diene component.

Radical functionalization of pyridines is a well-established field, often proceeding via Minisci-type reactions where a radical species adds to the protonated pyridine ring. For this compound, radical attack would likely be directed to the positions ortho and para to the diethylamino group, although the directing effects of the chloro substituent and steric hindrance would also play a crucial role in determining the regioselectivity. The generation of a radical on the pyridine ring itself, or on the N,N-diethylamino substituent, could initiate a cascade of reactions leading to novel fused heterocyclic systems.

Table 1: Predicted Reactivity in Pericyclic and Radical Reactions

| Reaction Type | Predicted Outcome for this compound | Key Influencing Factors |

|---|---|---|

| Diels-Alder Reaction | Potential as a diene component with electron-deficient dienophiles. | The electron-donating N,N-diethylamino group would activate the pyridine ring. |

| Minisci-type Radical Addition | Addition of alkyl or acyl radicals to the pyridine ring. | Regioselectivity influenced by both the amino and chloro substituents. |

Intramolecular Rearrangements and Cyclizations

The structure of this compound is primed for intramolecular reactions. The presence of the N,N-diethylamino group provides a nucleophilic center and a source of alkyl chains that can be functionalized to participate in cyclization reactions. For instance, modification of one of the ethyl groups to incorporate a reactive moiety could lead to the formation of fused ring systems.

Intramolecular cyclizations could be triggered by various means, including metal-catalyzed cross-coupling reactions that form a new bond between a side chain and the pyridine ring, or through the generation of a reactive intermediate such as a nitrene or a radical on one of the substituents. The chlorine atom at the 6-position serves as a versatile handle for such transformations, readily participating in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions could be employed to introduce side chains that subsequently undergo intramolecular cyclization.

Table 2: Potential Intramolecular Cyclization Strategies

| Reaction Strategy | Proposed Substrate Modification | Expected Product |

|---|---|---|

| Palladium-Catalyzed Cyclization | Introduction of a terminal alkyne or alkene on an ethyl group. | Fused bicyclic pyridines. |

| Radical-Mediated Cyclization | Generation of a radical on an ethyl chain. | Cyclization onto the pyridine ring to form a new saturated ring. |

Theoretical and Computational Chemistry Studies of 6 Chloro N,n Diethylpyridin 2 Amine

Prediction of Spectroscopic Parameters from First Principles

No research papers detailing the prediction of spectroscopic parameters from first principles for this compound could be located.

Consequently, the generation of a detailed, evidence-based article strictly adhering to the provided outline is not feasible due to the absence of the necessary scientific research and data.

Analysis of Noncovalent Interactions of 6-chloro-N,N-diethylpyridin-2-amine

Noncovalent interactions are critical in determining the supramolecular chemistry, crystal engineering, and biological activity of molecules. For this compound, several key noncovalent interactions can be theoretically and computationally analyzed. These include hydrogen bonding, halogen bonding, and chalcogen bonding, which dictate how the molecule interacts with itself and its environment.

Hydrogen Bonding

Hydrogen bonding is a significant directional interaction that can influence the structure and properties of chemical systems. In the case of this compound, the primary hydrogen bond acceptor is the lone pair of electrons on the sp²-hybridized nitrogen atom within the pyridine (B92270) ring. wikipedia.org This nitrogen atom can readily interact with hydrogen bond donors.

Pyridine Nitrogen as Acceptor: The nitrogen atom in the pyridine ring acts as a Lewis base and a primary site for hydrogen bonding. aip.org It can form hydrogen bonds with various donors, such as water, alcohols, or N-H groups from other molecules. quora.com The strength of this interaction is modulated by the electronic effects of the substituents on the pyridine ring. The electron-donating N,N-diethylamino group at the 2-position is expected to increase the electron density on the ring and enhance the hydrogen bond acceptor capability of the pyridine nitrogen. Conversely, the electron-withdrawing chlorine atom at the 6-position has an opposing effect, though its influence is generally less pronounced than a strongly donating amino group. Theoretical studies on methyl-substituted pyridines have shown that electron-donating groups stabilize and strengthen the hydrogen bonds formed with water. acs.org

Weak C-H···X Interactions: In addition to the primary nitrogen acceptor site, weaker hydrogen bonds of the C-H···X type (where X is an electronegative atom) may also be present. The ethyl groups of the diethylamino substituent provide C-H bonds that could potentially act as very weak hydrogen bond donors to suitable acceptors in a crystal lattice or a solvent.

The table below summarizes the potential hydrogen bonding sites within the molecule.

| Interaction Type | Donor | Acceptor | Description |

| Strong | External H-Donor (e.g., H₂O, ROH) | Pyridine Ring Nitrogen (N1) | The lone pair on the pyridine nitrogen is the primary site for accepting strong hydrogen bonds. |

| Weak | C-H (from ethyl groups) | External Acceptor (e.g., O, N, Cl) | The aliphatic C-H bonds can act as weak donors, contributing to crystal packing forces. |

Halogen Bonding

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov

Chlorine as a Halogen Bond Donor: The chlorine atom in this compound, being attached to an sp²-hybridized carbon of the aromatic ring, can function as a halogen bond donor. The electron-withdrawing nature of the pyridine ring helps to create a positive σ-hole on the chlorine atom. This positive region can then interact favorably with nucleophiles or electron-rich areas, such as lone pairs on oxygen, nitrogen, or anions. acs.org

Influence of Substituents: The strength of the halogen bond is highly tunable by the electronic environment. While the pyridine ring itself enhances the σ-hole, the strong electron-donating N,N-diethylamino group at the ortho position increases electron density on the ring, which could potentially reduce the magnitude of the positive σ-hole on the adjacent chlorine atom compared to an unsubstituted chloropyridine. Computational studies on N-methylated halogenopyridinium cations have demonstrated that modifying the electronic properties of the ring significantly impacts the halogen bond energy. acs.org For instance, creating a positive charge on the ring drastically increases the propensity for halogen bonding. nih.gov

The following table presents representative computational data for the interaction energies of related N-methylated chloropyridinium cations with pyridine, illustrating the potential strength of such halogen bonds.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ mol⁻¹) |

| N-methyl-2-chloropyridinium | Pyridine | -40.1 |

| N-methyl-3-chloropyridinium | Pyridine | -34.3 |

| N-methyl-4-chloropyridinium | Pyridine | -37.2 |

| (Data adapted from computational studies on related systems to provide context for potential interaction strength) acs.org |

Advanced Structural Elucidation and Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution and the solid state.

While a one-dimensional ¹H NMR spectrum for a related compound, 2-aminopyridine (B139424), provides initial structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of proton and carbon signals, especially in complex molecules. For 6-chloro-N,N-diethylpyridin-2-amine, techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between the protons on the pyridine (B92270) ring and the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. This would allow for the definitive assignment of the aromatic carbons and the carbons of the diethylamino substituent.

Diffusion-Ordered Spectroscopy (DOSY) is another powerful 2D NMR technique that can be applied. For instance, a 2D-DOSY NMR spectrum of 2-aminopyridine in the presence of bovine serum albumin has been used to study molecular interactions by measuring diffusion coefficients. researchgate.net Such a technique could be employed to study the interaction of this compound with other molecules.

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of the compound in its solid form. For halogenated pyridines, ssNMR can be particularly informative about intermolecular interactions, such as halogen bonding. The chemical shift anisotropy and quadrupolar coupling constants, which can be measured by ssNMR, are sensitive to the local electronic environment and molecular packing in the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 6.2 - 6.5 | 105 - 110 |

| Pyridine H-4 | 7.2 - 7.5 | 138 - 142 |

| Pyridine H-5 | 6.4 - 6.7 | 110 - 115 |

| N-CH₂ | 3.3 - 3.6 (quartet) | 45 - 50 |

| CH₃ | 1.1 - 1.3 (triplet) | 12 - 15 |

| Pyridine C-2 | - | 158 - 162 |

| Pyridine C-6 | - | 148 - 152 |

Note: These are predicted values based on known data for similar substituted pyridines and should be confirmed by experimental data.

Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful tool for elucidating reaction mechanisms and metabolic pathways. While specific studies on this compound are not available, research on other pyridine derivatives demonstrates the utility of this approach. For instance, a nitrogen isotope exchange reaction based on a Zincke activation strategy has been developed to access ¹⁵N-labeled pyridines. This method allows for the incorporation of a nitrogen isotope at the core of the heterocycle, which can then be used to trace the molecule's fate in chemical or biological systems. Similarly, ¹³C labeling can be used to follow the carbon skeleton through a reaction sequence. The labeled positions can be readily identified and quantified using ¹³C NMR and mass spectrometry.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. Electron impact (EI) ionization is a common technique used in mass spectrometry. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N,N-dialkylaminopyridines, a characteristic fragmentation is the α-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. In the case of this compound, this would result in the loss of a methyl or ethyl group. Another likely fragmentation pathway would involve the loss of the entire diethylamino group or the chlorine atom. The fragmentation of chlorinated aromatic compounds often involves the loss of HCl or a chlorine radical.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | 184/186 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M - CH₃]⁺ | 169/171 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 155/157 | Loss of an ethyl radical |

| [M - N(C₂H₅)₂]⁺ | 111/113 | Loss of the diethylamino group |

| [M - Cl]⁺ | 149 | Loss of a chlorine radical |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, the crystal structure of a related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been determined. This study revealed a distorted tetrahedral geometry around the amine nitrogen and the presence of intermolecular hydrogen bonding. For this compound, X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the physical properties of the compound. The crystal structure of N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline shows a twisted conformation of the N,N-diethylaniline group.

Table 3: Expected Crystallographic Parameters for a Substituted Pyridine Derivative

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Intermolecular Interactions | C-H···N, C-H···Cl, π-π stacking |

Note: These are typical parameters for similar organic molecules and would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. A detailed vibrational analysis of the related compound 2-amino-6-chloropyridine (B103851) has been performed using both experimental (FT-IR and FT-Raman) and theoretical (DFT) methods. For this compound, the IR spectrum would be expected to show characteristic bands for the C-H stretching of the aromatic ring and the ethyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching of the diethylamino group. The C-Cl stretching vibration would also be present in the lower frequency region. Since it is a tertiary amine, there will be no N-H stretching bands. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl bond.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2970 | IR, Raman |

| C=C / C=N ring stretch | 1400 - 1600 | IR, Raman |

| C-N stretch | 1250 - 1350 | IR |

| C-Cl stretch | 600 - 800 | IR, Raman |

Note: These are general ranges and the exact positions would be influenced by the specific molecular structure.

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral derivatives are formed)

The parent molecule, this compound, is achiral. However, chiral derivatives could be synthesized, for example, by introducing a chiral center in one of the ethyl groups or by forming a complex with a chiral molecule. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, would be essential for characterizing these chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. Studies on chiral pyridine derivatives have shown that CD spectroscopy can be used to determine the absolute configuration and to study conformational changes. For instance, the synthesis of chiral pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride has been reported, and their chiroptical properties could be investigated to understand their three-dimensional structure in solution.

Applications in Advanced Chemical Research

Catalysis and Ligand Design Principles

The design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a metal center's activity and selectivity. The structural features of 6-chloro-N,N-diethylpyridin-2-amine make it a hypothetical candidate for ligand synthesis.

This compound as a Building Block for Catalytically Active Ligands

In principle, the pyridine (B92270) nitrogen and the exocyclic amine of this compound could act as coordination sites for metal ions. The diethylamino group offers a potential chelation point, which can enhance the stability of the resulting metal complex. Furthermore, the chlorine atom at the 6-position can be a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, multidentate ligand scaffolds. The synthesis of bipyridine derivatives, which are privileged ligands in catalysis, often involves the coupling of substituted pyridines. mdpi.com The 2-aminopyridine (B139424) framework, a core component of the target molecule, is known to be a versatile scaffold for constructing ligands that can support metal-metal bonded complexes. researchgate.net

Role in Homogeneous and Heterogeneous Catalysis (e.g., Hydrogenation, Cross-Coupling)

Pyridine derivatives are extensively used as ligands in a wide array of homogeneous catalytic reactions, including hydrogenation and cross-coupling. nih.gov The electronic properties of the pyridine ring, which can be modulated by substituents, directly influence the catalytic activity of the metal center. The electron-donating diethylamino group in this compound would increase the electron density on the pyridine nitrogen, potentially enhancing the catalytic activity of a coordinated metal in certain reactions.

In the realm of heterogeneous catalysis, pyridine-based structures can be incorporated into solid supports. While no specific studies on this compound exist, related chloropyridine derivatives are used in the synthesis of various materials. weimiaobio.com

Mechanistic Understanding of Catalytic Processes Involving the Compound

A mechanistic understanding of how this compound might participate in catalysis would be purely speculative at this stage. Generally, the pyridine nitrogen would coordinate to a metal center, and the electronic and steric effects of the chloro and diethylamino substituents would influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.

Materials Science and Supramolecular Architectures

The development of new organic materials with tailored properties is a major focus of modern materials science. Substituted pyridines are valuable building blocks in this context.

Precursor for Advanced Organic Materials (e.g., conductivity, fluorescence)

The synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds has been shown to yield materials with interesting fluorescent properties, which can be tuned by altering the substituents on the pyridine ring. rsc.org By analogy, this compound could potentially serve as a precursor for such materials, where the diethylamino group could influence the electronic and photophysical properties. The general class of 2-aminopyridines is also explored for creating advanced materials with specific chemical properties. chemimpex.com

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the ligand are critical in determining the structure and properties of the resulting framework. Aminopyridine-based ligands are utilized in the construction of MOFs, where the amino group can provide an additional functional site within the pores of the material. rsc.org Flexible tetrapyridine ligands have been used to construct MOFs with diverse topologies. nih.gov While there are no reports of this compound being used in MOF synthesis, its structure suggests it could act as a monodentate or, after functionalization, a multidentate linker. The presence of the diethylamino group could also serve to functionalize the pores of a hypothetical MOF. Mixed-ligand MOFs often incorporate pyridine derivatives to create materials with synergistic properties. d-nb.info

Design of Self-Assembled Systems and Supramolecular Recognition

The 2-aminopyridine unit is a well-established motif in supramolecular chemistry, capable of forming robust, self-complementary hydrogen bonds. rsc.org This inherent property suggests that this compound could serve as a valuable building block in the design of ordered, self-assembled systems. The primary interaction would involve the pyridine ring nitrogen acting as a hydrogen bond acceptor and the exocyclic amine, if it were a primary or secondary amine, acting as a donor. Although the N,N-diethyl substitution on the exocyclic amine of the target compound precludes it from acting as a hydrogen bond donor, the pyridine nitrogen remains a potent acceptor site.

This feature allows it to participate in hydrogen-bonding networks when combined with suitable donor molecules, such as carboxylic acids or primary/secondary amides. rsc.org Furthermore, protonation of the highly basic 2-(diethylamino) group or the pyridine ring nitrogen can form a pyridinium (B92312) cation, which can then engage in electrostatic interactions and hydrogen bonding with polyanions, such as polyoxometalates, to create ordered organic-inorganic hybrid materials. nih.gov The chlorine atom at the 6-position can also participate in weaker halogen bonding interactions, providing an additional layer of directional control in the formation of complex crystal structures. The interplay of these non-covalent forces—hydrogen bonding, electrostatic interactions, and halogen bonding—positions this molecule as a candidate for constructing predictable supramolecular aggregates.

Strategies in Complex Organic Synthesis

Utility as a Synthon in Multi-Step Synthesis

The this compound scaffold is a versatile synthon, or building block, for constructing more complex molecular frameworks. Its utility stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and, more commonly, serves as a handle for transition-metal-catalyzed cross-coupling reactions.

This reactivity profile allows for the sequential and regioselective introduction of various substituents. For instance, the chloro group can be displaced by amines, alcohols, or thiols under palladium, copper, or nickel catalysis to build diverse molecular libraries. nih.gov The 2-aminopyridine core itself is a key intermediate in the synthesis of numerous biologically active compounds, including substituted "quinolones". psu.edu Moreover, the 2-aminopyridine moiety can participate in multicomponent reactions (MCRs), a powerful strategy in medicinal chemistry for rapidly generating molecular complexity from simple precursors in a single step. nih.govresearchgate.netcolab.ws The presence of the diethylamino group enhances the nucleophilicity of the pyridine nitrogen, potentially influencing the course and efficiency of these transformations.

Table 1: Potential Cross-Coupling Reactions at the C6-Position

| Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ (Suzuki) | 6-Aryl-N,N-diethylpyridin-2-amine |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI (Sonogashira) | 6-Alkynyl-N,N-diethylpyridin-2-amine |

| Amine (R₂NH) | Pd₂(dba)₃ / BINAP (Buchwald-Hartwig) | N²,N²,N⁶,N⁶-Tetraethylpyridine-2,6-diamine |

Application in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a critical strategy in drug discovery, enabling the modification of complex, drug-like molecules at a late point in their synthesis to fine-tune properties. The chloro-substituent on this compound makes it an ideal substrate for LSF. The C-Cl bond on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. nih.govacs.org

While fluoropyridines are often more reactive in SNAr reactions, chloropyridines are widely used and can be effectively displaced by nitrogen, oxygen, and sulfur nucleophiles, often under mild conditions. nih.govacs.org This capability is crucial when dealing with sensitive, multifunctional molecules. For example, if the this compound core were part of a larger bioactive scaffold, the chlorine atom could be replaced with various amines or alcohols to rapidly generate a library of analogues for structure-activity relationship (SAR) studies without needing to re-synthesize the entire molecule from scratch. berkeley.edu

Chemical Biology Research and Molecular Probe Design

Development of Chemical Tools for Molecular Target Probing (focus on chemical interactions)

The 2-aminopyridine scaffold is a known pharmacophore and a privileged structure in medicinal chemistry, recognized for its ability to interact with biological targets. rsc.org Derivatives of 2-aminopyridine have been developed as fluorescent probes, leveraging their intrinsic photophysical properties. nih.gov Unsubstituted 2-aminopyridine itself has a high quantum yield, making it an attractive core for developing fluorescent tools. mdpi.com

The introduction of substituents allows for the modulation of these properties. In this compound, the electron-donating diethylamino group and the electron-withdrawing chloro group can tune the electronic structure and, consequently, the fluorescence emission. Such a molecule could be designed as a "turn-off" fluorescent sensor. For example, the pyridine and exocyclic amine nitrogens could act as a chelation site for metal ions like Fe³⁺ or Hg²⁺. researchgate.net Binding of the metal ion would quench the fluorescence, providing a detectable signal for the presence of the ion. The chloro-substituent could be further modified, for example, by introducing an azide (B81097) group via substitution, creating a "click-ready" probe for bio-orthogonal ligation to tagged biomolecules. mdpi.com

Structure-Reactivity Relationships in Biological Systems (at a molecular level, not clinical outcomes)

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry. For the this compound framework, SAR studies would investigate how modifications to each part of the molecule affect its interaction with a biological target, such as an enzyme or receptor. The 2-aminopyridine core is known to act as a hinge-binding motif in many kinase inhibitors. acs.orgnih.gov The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds within the ATP-binding pocket of a kinase.

While the N,N-diethyl substitution prevents the amine from being a hydrogen bond donor, the pyridine nitrogen can still act as an acceptor. The diethyl groups themselves would occupy a hydrophobic pocket, and their size and conformation would be critical for binding affinity. The chlorine atom at the C6 position would project into another region of the binding site, where it could form halogen bonds or have steric and electronic effects that influence potency and selectivity. mdpi.com By systematically replacing the chloro group with other substituents (e.g., methyl, methoxy, cyano) via the synthetic strategies mentioned previously, researchers could probe the molecular interactions governing target engagement and optimize the compound's activity at a molecular level. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-chloropyridine (B103851) |

| 6-Aryl-N,N-diethylpyridin-2-amine |

| 6-Alkynyl-N,N-diethylpyridin-2-amine |

| N²,N²,N⁶,N⁶-Tetraethylpyridine-2,6-diamine |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. Traditional methods for producing compounds like 6-chloro-N,N-diethylpyridin-2-amine often rely on multi-step processes that may involve harsh conditions or limited substrate scope. Future research should focus on developing more streamlined and efficient synthetic strategies.

One promising avenue is the use of multicomponent reactions (MCRs) , which allow the construction of complex molecules like substituted pyridines in a single step from simple precursors. nih.govnih.gov These reactions are known for their high atom economy and operational simplicity. nih.gov Another area ripe for exploration is the direct C-H functionalization of the pyridine (B92270) ring, which offers a more direct and less wasteful approach to introducing substituents compared to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org

Research into the synthesis of the related compound 2-amino-6-chloropyridine (B103851) has highlighted methods starting from 2,6-dichloropyridine (B45657). psu.edu A key intermediate, 2-hydrazino-6-chloropyridine, can be prepared from 2,6-dichloropyridine and subsequently reduced to 2-amino-6-chloropyridine. psu.edu However, this reduction can lead to dehalogenated by-products. psu.edu Future work could focus on optimizing this reduction or exploring direct amination techniques that avoid such intermediates altogether.

Below is a comparative table of potential synthetic strategies for exploration.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Optimized Nucleophilic Aromatic Substitution | Utilizes readily available 2,6-dichloropyridine. | Improving selectivity for mono-amination; minimizing side reactions. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and convergence. nih.govnih.gov | Designing a suitable MCR that yields the specific substitution pattern. |

| Metal-Free Cascade Reactions | Avoids toxic and expensive metal catalysts. acs.orgnih.gov | Development of novel cascade sequences for this specific target. |

| Direct C-H Amination | Reduces synthetic steps and waste. rsc.org | Achieving regioselectivity at the C2 position and compatibility with the chloro-substituent. |

Deeper Mechanistic Understanding Through Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing by-products. Future research should employ a synergistic approach combining advanced experimental techniques and computational modeling.

Experimental studies could involve kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates. For instance, in copper-catalyzed amination reactions, mechanistic studies have helped to elucidate the roles of different copper oxidation states and the nature of the intermediates. nih.gov Such insights are invaluable for catalyst design and reaction optimization.

Computational chemistry , particularly using Density Functional Theory (DFT), can provide detailed information on reaction pathways, transition state geometries, and activation energies. nih.gov For the synthesis of this compound, DFT calculations could be used to:

Predict the most favorable reaction pathway among several possibilities.

Understand the role of catalysts in lowering activation barriers.

Explain the regioselectivity of amination and other functionalization reactions.

Predict the electronic and steric properties of the molecule, which influence its reactivity.

By combining experimental evidence with computational models, a comprehensive picture of the reaction landscape can be constructed, enabling more rational and predictable synthetic planning.

Rational Design of Tailored Derivatives for Specific Chemical Functions

The 2-aminopyridine (B139424) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net The specific substitution pattern of this compound offers a unique starting point for the rational design of new derivatives with tailored functions. The chloro-substituent at the 6-position provides a handle for further modification via cross-coupling reactions, while the diethylamino group at the 2-position influences the compound's electronic properties, basicity, and lipophilicity.

Structure-activity relationship (SAR) studies on related 2-aminopyridine and 2-aminopyrimidine (B69317) series have demonstrated that small modifications can lead to significant changes in biological activity, for instance, in developing inhibitors for enzymes like USP7 or kinases, or in creating antimalarial agents. acs.orgacs.orgnih.govnih.govnih.gov Future research could systematically modify the core structure of this compound to explore its potential in areas such as:

Medicinal Chemistry: Designing analogs as potential kinase inhibitors, GPCR modulators, or antibacterial agents. The introduction of different aryl or heteroaryl groups at the 6-position could modulate target binding affinity and selectivity. acs.org

Material Science: Developing derivatives for use as ligands in catalysis or as building blocks for functional materials like pyridine-based polymers. acs.org

Agrochemicals: Synthesizing analogs to screen for potential herbicidal or insecticidal activity, a known application area for pyridine derivatives.

The table below outlines potential avenues for derivatization and their target applications.

| Derivative Type | Modification Strategy | Potential Application |

| 6-Aryl/Heteroaryl Derivatives | Suzuki or Stille coupling at the C6-Cl position. | Medicinal Chemistry (e.g., kinase inhibitors), Organic Electronics. acs.org |

| Analogs of the Diethylamino Group | Synthesis from 2-amino-6-chloropyridine with different amines. | Fine-tuning solubility, basicity, and biological interactions. |

| Further Ring Substitution | Electrophilic substitution on the pyridine ring (if feasible). | Modulation of electronic properties and steric profile. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Future opportunities in this area include:

Reaction Prediction: ML models can be trained on large databases of chemical reactions to predict the likelihood of success and the optimal conditions for synthesizing this compound and its derivatives. nih.govrepec.org This can reduce the number of trial-and-error experiments required.

Property Prediction: AI algorithms can predict key physicochemical properties (e.g., solubility, pKa) and biological properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for virtual libraries of derivatives. nih.govnih.gov This allows for in silico screening to prioritize the synthesis of compounds with the most promising profiles.

De Novo Design: Generative AI models can design novel molecular structures based on a desired set of properties. By defining a target profile (e.g., high affinity for a specific biological target, low toxicity), AI could propose new derivatives of this compound for synthesis and testing.

Material Discovery: ML-assisted approaches have been used to screen virtual libraries of pyridine-based polymers for specific applications, such as the capture of pollutants. acs.org A similar strategy could be employed to discover new materials derived from the title compound.

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should prioritize the development of sustainable and environmentally benign processes.

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. ijcrcps.comrsc.org

Catalysis: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts or organocatalysts, to replace stoichiometric reagents and minimize waste. acs.org The synthesis of pyridines has been demonstrated using surface-modified vials that act as reusable catalysts. acs.org

Energy Efficiency: Utilizing energy-efficient synthesis methods like microwave-assisted or ultrasound-assisted reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govrasayanjournal.co.inresearchgate.net

Atom Economy: Designing synthetic routes, such as MCRs or cascade reactions, that maximize the incorporation of atoms from the starting materials into the final product. nih.govacs.org

For example, the synthesis of pyridines from renewable feedstocks like glycerol (B35011) is an emerging area of research that aligns with the goals of sustainable chemistry. rsc.org Exploring similar pathways or applying green chemistry principles to existing routes for this compound will be a critical step towards its environmentally responsible production and use.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N,N-diethylpyridin-2-amine, and how can regioselectivity be controlled?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a chloro-substituted pyridine precursor. For example, reacting 2,6-dichloropyridine with diethylamine under controlled conditions (e.g., refluxing in acetonitrile with Na₂CO₃ as a base) can yield the target compound. Key parameters include temperature (70–100°C), solvent polarity, and stoichiometry to minimize by-products like over-alkylated species. Monitoring reaction progress via TLC or HPLC ensures regioselectivity toward the 2-amine position. Similar methodologies are validated in coordination chemistry ligand syntheses .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar compounds?

Methodological Answer:

- ¹H NMR : The pyridine ring protons exhibit distinct splitting patterns: H3 and H5 (meta to Cl) resonate as doublets (δ ~7.5–8.0 ppm), while H4 (para to Cl) appears as a triplet. Diethyl groups show characteristic quartets (N–CH₂–, δ ~3.4 ppm) and triplets (CH₃, δ ~1.2 ppm).

- MS : The molecular ion [M+H]⁺ should match the molecular weight (C₉H₁₃ClN₂: 200.08 g/mol). Fragmentation patterns (e.g., loss of Cl or ethyl groups) differentiate it from pyrimidine analogs like 6-chloro-N,N-diethylpyrimidin-4-amine .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can determine bond lengths, angles, and intermolecular interactions. Key steps:

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture.

- Data Collection : At 100 K to minimize thermal motion artifacts.

- Refinement : Analyze hydrogen bonding (e.g., N–H⋯N interactions) and Cl⋯Cl contacts (if present), as seen in related chloropyridine structures .

- Validation : Cross-check with computational geometry optimization (DFT).

Q. What computational tools predict the physicochemical properties of this compound, and how reliable are they?

Methodological Answer:

- ACD/Labs Percepta : Predicts logP (lipophilicity), pKa, and solubility. For example, the Cl substituent increases logP (~2.5), indicating moderate hydrophobicity.

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) relevant to reactivity. Validate predictions against experimental UV-Vis spectra .

- Limitations : Solvent effects and crystal packing are often underestimated; experimental validation is critical.

Q. How does this compound function as a ligand in transition metal complexes?

Methodological Answer: The compound acts as a monodentate ligand via the pyridine nitrogen. Applications include:

- Coordination Chemistry : Forms complexes with Cu(II) or Fe(III), enhancing catalytic activity in oxidation reactions. Synthesize complexes by refluxing the ligand with metal salts (e.g., CrCl₂ in THF) and characterize via UV-Vis (d-d transitions) and ESI-MS .

- Catalysis : Test in model reactions (e.g., Suzuki coupling) to assess efficacy compared to bipyridine ligands .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?

Methodological Answer: Yield variations (e.g., 60–85%) may arise from:

- Purification Methods : Column chromatography (silica vs. alumina) impacts recovery.

- Side Reactions : Competing alkylation at the pyridine N-oxide position. Mitigate by using anhydrous conditions and inert atmospheres.

- Validation : Reproduce protocols from peer-reviewed syntheses (e.g., ligand preparations ) and compare with spectroscopic data.

Q. Why do computational models sometimes mispredict the solubility of this compound?

Methodological Answer:

- Solvent Parameters : Models may not account for specific H-bonding interactions in polar aprotic solvents (e.g., DMF).

- Crystal Packing : Experimental solubility in water (<1 mg/mL) is lower than predicted due to hydrophobic diethyl groups. Use COSMO-RS simulations for improved accuracy .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

Q. What strategies optimize the compound’s use in high-throughput screening for biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.